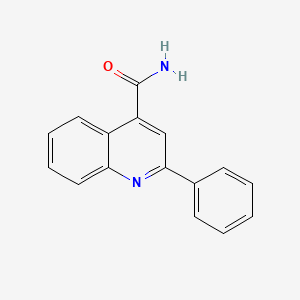
2-Phenylquinoline-4-carboxamide
概要
説明
2-Phenylquinoline-4-carboxamide is a quinoline derivative known for its diverse chemotherapeutic activities. The presence of an aryl group at the 2-position of the quinoline ring is crucial for its bioactivity .
作用機序
Target of Action
2-Phenyl-4-quinolinecarboxamide has been found to have antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . It also shows potential as an anti-proliferative agent and a Pim-1 kinase inhibitor .
Mode of Action
For example, as a Pim-1 kinase inhibitor, it may prevent the kinase from phosphorylating its substrates, thereby inhibiting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by 2-phenyl-4-quinolinecarboxamide are likely related to its targets. For instance, by inhibiting Pim-1 kinase, it could affect pathways related to cell proliferation and survival
Pharmacokinetics
In silico assessment of similar compounds suggests that they are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of 2-phenyl-4-quinolinecarboxamide’s action can be seen in its antibacterial and anti-proliferative effects. It has been shown to inhibit the growth of various bacteria and to have anti-proliferative activities against several cell lines .
Action Environment
The action of 2-phenyl-4-quinolinecarboxamide can be influenced by various environmental factors. For instance, the lipophilicity of the compound can affect its antibacterial activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoline-4-carboxamide can be achieved through various methods. One efficient and direct synthesis involves the reaction of 3-substituted-3-hydroxyindolines with ammonium acetate . This protocol also allows the synthesis of the carboxamide moiety directly from isatin and acetophenone in one pot under optimized conditions . The reaction conditions typically involve the use of ethanol as a solvent and a reaction time of 6-10 hours, yielding products with 65-74% efficiency .
Industrial Production Methods: Industrial production of this compound often utilizes the Pfitzinger or Doebner reactions . The Pfitzinger reaction involves the reaction of isatin with an aryl methyl ketone in the presence of potassium hydroxide, while the Doebner reaction involves a three-component reaction between pyruvic acid, benzaldehyde, and an aniline .
化学反応の分析
Types of Reactions: 2-Phenylquinoline-4-carboxamide undergoes various chemical reactions, including nucleophilic substitution, amidation, reduction, acylation, and amination . These reactions are essential for the functionalization and derivatization of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves the use of nucleophiles such as amines or alcohols.
Amidation: Often carried out using carboxylic acids or their derivatives in the presence of coupling agents.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Acylation: Utilizes acyl chlorides or anhydrides in the presence of a base.
Amination: Involves the use of amines and catalysts under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .
科学的研究の応用
2-Phenylquinoline-4-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand for radiolabeling and as a precursor for synthesizing other biologically active compounds.
Biology: Acts as a potent and selective non-peptide competitive antagonist for human neurokinin-3 receptor.
Medicine: Explored for its antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a radiotracer for PET imaging studies.
類似化合物との比較
2-Phenylquinoline-4-carboxamide can be compared with other quinoline derivatives such as cinchophen (2-phenylquinoline-4-carboxylic acid) and other substituted quinoline-4-carboxamides . While these compounds share similar structural motifs, this compound is unique due to its specific bioactivity and its ability to act as a selective antagonist for the neurokinin-3 receptor . Other similar compounds include 2-arylquinoline-4-carboxylic acid derivatives, which have been studied for their antibacterial and antifungal activities .
特性
IUPAC Name |
2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLMGSAMTRTYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951792 | |
| Record name | 2-Phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29197-45-3 | |
| Record name | 2-Phenylquinoline-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4668159.png)
![ethyl 3-{[(2-fluorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B4668166.png)
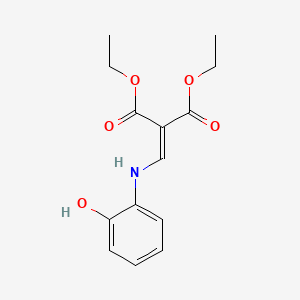
![N-(2-furylmethyl)-2-{[N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4668193.png)
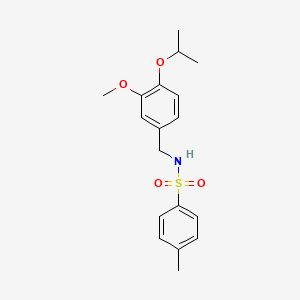

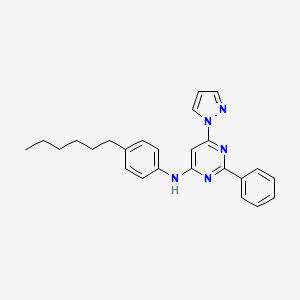
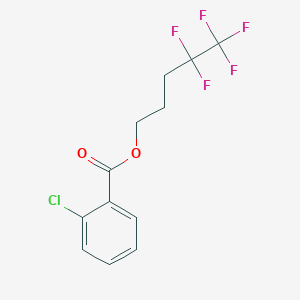
![1-benzyl-N-[(3-bromophenyl)methyl]piperidin-4-amine](/img/structure/B4668223.png)
![N-[2-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4668230.png)
![METHYL 2-[(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B4668234.png)
![(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4668244.png)
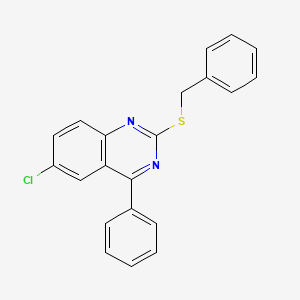
![2-methyl-N-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4668256.png)
